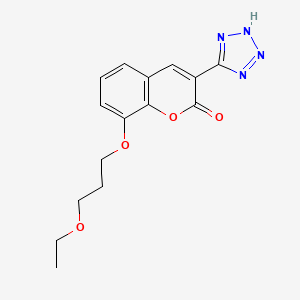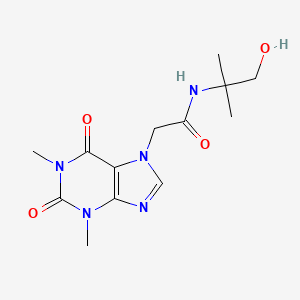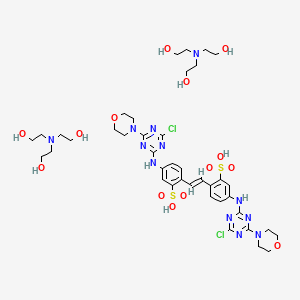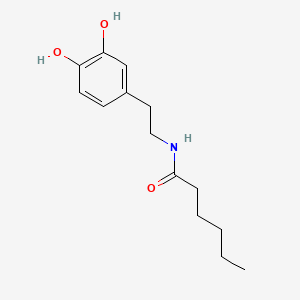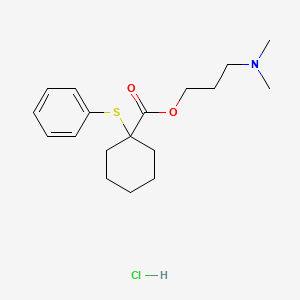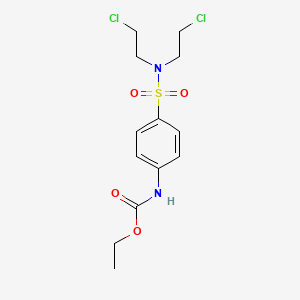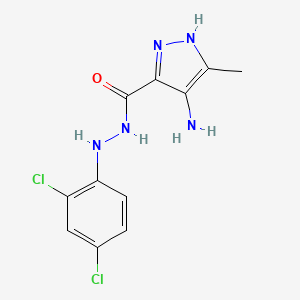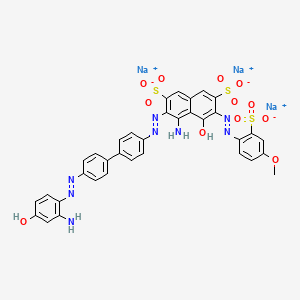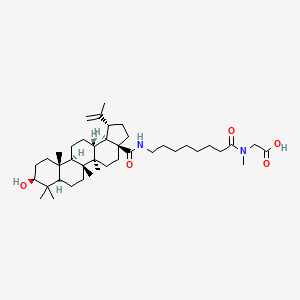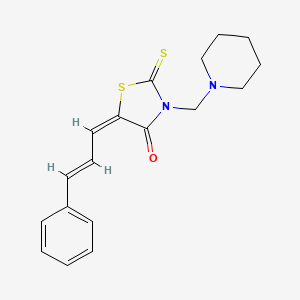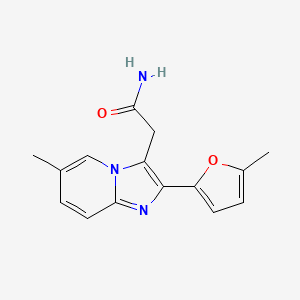
5-(3-Hydroxypropyl)tubercidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropyl)tubercidin typically involves the modification of tubercidin through various chemical reactionsThis can be achieved through a series of steps involving protection, substitution, and deprotection reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the reconstitution of the tubercidin biosynthetic pathway in a heterologous host. This method utilizes enzymes like TubE, TubD, and TubG to construct the deazapurine nucleoside scaffold and introduce the hydroxypropyl group .
化学反应分析
Types of Reactions: 5-(3-Hydroxypropyl)tubercidin undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a propyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include propyl derivatives.
- Substitution products include halogenated or alkylated derivatives .
科学研究应用
5-(3-Hydroxypropyl)tubercidin has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(3-Hydroxypropyl)tubercidin involves its incorporation into DNA and RNA, where it acts as an inhibitor of nucleic acid metabolism. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication and tumor cell growth . The compound targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase .
相似化合物的比较
Toyocamycin: Another adenosine analog with potent biological activities, including antiviral and anticancer properties.
Sangivamycin: Known for its strong inhibitory effects on nucleic acid metabolism and its use as an anticancer agent.
5-(1-Hydroxyethyl)tubercidin: A derivative with selective antiviral activity against certain RNA viruses.
Uniqueness: 5-(3-Hydroxypropyl)tubercidin is unique due to its specific hydroxypropyl modification, which enhances its biological activity and selectivity compared to other derivatives. This modification allows for targeted interactions with viral and tumor cells, making it a promising candidate for therapeutic development .
属性
CAS 编号 |
87938-37-2 |
|---|---|
分子式 |
C14H20N4O5 |
分子量 |
324.33 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[4-amino-5-(3-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H20N4O5/c15-12-9-7(2-1-3-19)4-18(13(9)17-6-16-12)14-11(22)10(21)8(5-20)23-14/h4,6,8,10-11,14,19-22H,1-3,5H2,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI 键 |
FBRPTVMGAUILTB-IDTAVKCVSA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)CCCO |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


